Bienvenue dans la boutique en ligne BenchChem!

S-(2-Thiopyridyl)cysteine hydrazide

Immunoconjugate synthesis Antibody-drug conjugate Antigen binding preservation

S-(2-Thiopyridyl)cysteine hydrazide (TPCH, CAS 134555-14-9) is a heterobifunctional cross-linking reagent designed for the site-specific conjugation of biomolecules via antibody carbohydrate residues rather than amino groups. It contains a hydrazide moiety that couples to aldehyde groups generated by mild periodate oxidation of antibody oligosaccharides, and a pyridyl disulfide moiety for subsequent coupling to free sulfhydryl-bearing effector molecules.

Molecular Formula C8H12N4OS2
Molecular Weight 244.3 g/mol
CAS No. 134555-14-9
Cat. No. B165071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Thiopyridyl)cysteine hydrazide
CAS134555-14-9
Synonyms2-TCPH
S-(2-thiopyridyl)cysteine hydrazide
TCPH-2
Molecular FormulaC8H12N4OS2
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCC(C(=O)NN)N
InChIInChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1
InChIKeyUERHOILGANRDSO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(2-Thiopyridyl)cysteine hydrazide (CAS 134555-14-9) – Procurement-Grade Carbohydrate-Directed Heterobifunctional Cross-Linker for Immunoconjugate Synthesis


S-(2-Thiopyridyl)cysteine hydrazide (TPCH, CAS 134555-14-9) is a heterobifunctional cross-linking reagent designed for the site-specific conjugation of biomolecules via antibody carbohydrate residues rather than amino groups [1]. It contains a hydrazide moiety that couples to aldehyde groups generated by mild periodate oxidation of antibody oligosaccharides, and a pyridyl disulfide moiety for subsequent coupling to free sulfhydryl-bearing effector molecules [1]. This carbohydrate-directed strategy spatially separates the conjugation site from the antigen-binding region, a design principle that directly addresses the primary failure mode of conventional amine-reactive cross-linkers [2].

Why Generic Heterobifunctional Cross-Linkers Cannot Substitute for S-(2-Thiopyridyl)cysteine hydrazide in Immunoconjugate Procurement


Conventional heterobifunctional cross-linkers such as SPDP (N-succinimidyl-3-(2-pyridyldithio)propionate) and SMCC target lysine amino groups that are frequently located within or near the antigen-binding paratope of antibodies. Direct experimental evidence demonstrates that derivatization of an antibody with as few as 16 SPDP molecules results in virtually complete loss of antigen binding function, whereas TPCH permits incorporation of up to 35 molecules per antibody with no detectable impairment [1]. Even among carbohydrate-directed analogs, substitution is not equivalent: TPCH incorporates into periodate-treated antibody with approximately 3-fold faster kinetics and achieves substantially higher final loading than its closest structural analog S-(2-thiopyridyl)mercaptopropionic acid hydrazide (TPMPH), due to the presence of an adjacent amino group that enhances hydrazide reactivity [1][2]. Additionally, TPCH exhibits markedly superior aqueous solubility (1 M) compared to TPMPH (150 mM), a critical practical consideration for conjugation workflows that demand high local reagent concentrations [2].

S-(2-Thiopyridyl)cysteine hydrazide: Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


Antigen Binding Preservation: TPCH vs. SPDP Under Equivalent Derivatization Conditions

In a direct head-to-head comparison using human monoclonal IgM antibody 16-88, TPCH derivatization at up to 17 molecules per antibody caused no impairment of antigen binding activity, whereas derivatization with SPDP at 16 molecules per antibody resulted in almost complete loss of antigen binding function [1]. A separate patent study confirmed this differential: TPCH at 35 molecules per IgM antibody did not affect binding to tumor antigen, while 16 SPDP molecules per antibody caused virtually complete binding loss [2]. Furthermore, after conjugation of cobra venom factor (CVF, a 137-kDa glycoprotein), the antigen binding activity of SPDP-derivatized antibody was further compromised, whereas that of TPCH-derivatized antibody remained unaffected even after attachment of three to four CVF molecules [1].

Immunoconjugate synthesis Antibody-drug conjugate Antigen binding preservation

Incorporation Efficiency: TPCH Outperforms Closest Structural Analogs TPMPH and S-(2-Thiopyridyl)-L-cysteine

The foundational characterization study compared TPCH with two related cross-linking reagents—S-(2-thiopyridyl)mercaptopropionic acid hydrazide (TPMPH) and S-(2-thiopyridyl)-L-cysteine—for incorporation into periodate-treated human monoclonal IgM antibody 16-88. TPCH was the most efficiently incorporated reagent among the three [1]. The patent data further quantified this difference: under two different coupling conditions, TPCH incorporated into the antibody in a significantly greater amount than TPMPH [2]. The enhanced incorporation was attributed to the presence of a hydrazide moiety with an adjacent amino group, a structural feature unique to TPCH among this analog series [1].

Cross-linker loading efficiency Periodate-oxidized antibody Hydrazide reactivity

Aqueous Solubility: ~6.7-Fold Advantage of TPCH Over TPMPH Enables High-Concentration Conjugation Workflows

The US patent directly compares the aqueous solubility of TPCH and its closest structural analog TPMPH. TPCH can be dissolved to a concentration of 1 M (244 mg/mL, or 5 mg in 14.2 µL), whereas the maximum solubility of TPMPH is 150 mM (5 mg in 145 µL) [1]. This represents an approximately 6.7-fold solubility advantage for TPCH, which is attributed to the presence of the ionizable α-amino group on the cysteine backbone that enhances hydrophilicity.

Aqueous solubility Conjugation reaction conditions Reagent handling

Derivatization Kinetics: TPCH Achieves Comparable Antibody Loading in One-Third the Time Required by TPMPH

The patent provides a kinetic comparison of TPCH and TPMPH incorporation into human monoclonal IgM antibody 16-88 under identical coupling conditions. The data demonstrate that achieving comparable amounts of cross-linker molecules per antibody requires approximately a 3-fold increase in time for TPMPH relative to TPCH [1]. This kinetic advantage permits reduced exposure of the antibody to the oxidizing agent (sodium periodate), thereby minimizing undesired side reactions and preserving antibody binding activity [1].

Reaction kinetics Cross-linker incorporation rate Process optimization

Post-Conjugation Functional Integrity: TPCH-Derivatized Antibody Retains Antigen Binding After Effector Protein Attachment

In the 1995 comparative study, after conjugation of cobra venom factor (CVF) to derivatized antibody, the antigen binding activity of SPDP-derivatized antibody was further compromised beyond the loss already incurred during derivatization. In contrast, TPCH-derivatized antibody retained unimpaired antigen binding even after attachment of three or four CVF molecules per antibody [1]. In the 1991 study, coupling of three to four molecules of pyridyl disulfide-derivatized barley toxin to TPCH-derivatized antibody 16-88 similarly left antigen binding capability uncompromised, with no significant impairment of toxin activity [2].

Immunotoxin ADC functional testing Conjugate bioactivity

Site-Specificity Validation: TPCH Incorporation Depends on Sialic Acid Residues in Antibody Carbohydrate Chains

The 1991 characterization study confirmed the carbohydrate-directed mechanism of TPCH by demonstrating that after desialylation of antibody 16-88 with neuraminidase, virtually no cross-linker molecules could be incorporated [1]. This establishes that TPCH coupling occurs specifically at sialic acid residues of antibody oligosaccharide chains—sites that are spatially distal to the antigen-binding region—providing a molecular-level explanation for the preserved antigen binding function observed across all comparative studies.

Conjugation site verification Sialic acid targeting Neuraminidase control

Recommended Procurement Scenarios for S-(2-Thiopyridyl)cysteine hydrazide Based on Quantitative Differentiation Evidence


Antibody-Drug Conjugate (ADC) Development Requiring Preserved Antigen Binding at High Drug-to-Antibody Ratio (DAR)

When developing ADCs where the target antigen binding affinity is essential for therapeutic efficacy, TPCH is the cross-linker of choice. Evidence demonstrates that TPCH enables derivatization with up to 35 cross-linker molecules per IgM antibody (or 17 per antibody in a separate study) without impairing antigen binding [1][2], whereas SPDP at only 16 molecules per antibody causes virtually complete loss of binding [1]. This differential is critical for ADCs requiring high DAR to achieve sufficient payload delivery without sacrificing target engagement.

GMP-Compliant Bioconjugate Manufacturing Requiring Organic Solvent-Free Conjugation Conditions

TPCH's aqueous solubility of 1 M (244 mg/mL) eliminates the need for DMSO or DMF co-solvents in the conjugation reaction [1]. This is a significant advantage for GMP manufacturing environments, where organic solvent residues must be rigorously controlled and documented. The ~6.7-fold solubility advantage over TPMPH (150 mM) [1] makes TPCH the only carbohydrate-directed hydrazide cross-linker that can be used at high concentrations in purely aqueous antibody conjugation workflows.

Immunotoxin Synthesis Where Both Antibody and Toxin Bioactivity Must Be Preserved

In the synthesis of immunotoxins—where both the targeting function of the antibody and the cytotoxic activity of the toxin must be retained—TPCH offers validated performance. Studies show that after coupling three to four molecules of barley toxin or cobra venom factor to TPCH-derivatized antibody, antigen binding remained uncompromised and toxin enzymatic activity was not significantly impaired [1][2]. This dual preservation of bioactivity is not achievable with amine-directed cross-linkers such as SPDP, which cause progressive loss of antibody function through both derivatization and conjugation steps [2].

Research-Grade Antibody Labeling and Conjugation Kits Where Rapid, Reproducible Derivatization Is Required

For kit manufacturers and core facilities performing routine antibody labeling, TPCH's ~3-fold faster incorporation kinetics compared to TPMPH [1] translate to shorter protocol times and reduced antibody exposure to oxidizing agents. Combined with the highest incorporation efficiency among tested carbohydrate-directed reagents [2], TPCH ensures more reproducible derivatization stoichiometry with lower antibody input, making it the cost-effective choice for standardized conjugation kits.

Quote Request

Request a Quote for S-(2-Thiopyridyl)cysteine hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.